3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.: 1260997-69-0
Cat. No.: VC7780741
Molecular Formula: C24H20ClFN4O3S
Molecular Weight: 498.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260997-69-0 |
|---|---|
| Molecular Formula | C24H20ClFN4O3S |
| Molecular Weight | 498.96 |
| IUPAC Name | 3-(3-chlorophenyl)-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C24H20ClFN4O3S/c25-16-2-1-3-19(14-16)30-23(32)22-20(8-13-34-22)29(24(30)33)15-21(31)28-11-9-27(10-12-28)18-6-4-17(26)5-7-18/h1-8,13-14H,9-12,15H2 |
| Standard InChI Key | LZMXLSAQERJLTA-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)Cl)SC=C4 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, systematically describes its structure:
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A thieno[3,2-d]pyrimidine-2,4-dione core fused with a thiophene ring.
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A 3-chlorophenyl group at position 3 of the pyrimidine ring.
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A 2-oxoethyl side chain at position 1, further substituted with a 4-(4-fluorophenyl)piperazinyl group .
Its molecular formula, C₂₄H₂₀ClFN₄O₃S, corresponds to an average molecular mass of 498.957 g/mol and a monoisotopic mass of 498.092867 g/mol . The presence of halogen atoms (chlorine and fluorine) and a piperazine ring suggests potential bioavailability and target selectivity.
Structural Comparison to Analogues
Comparative analysis with structurally related compounds reveals key differences:
The target compound’s piperazine side chain distinguishes it from simpler analogues, likely enhancing its interaction with biological targets such as neurotransmitter receptors or kinases .
Synthesis and Structural Elucidation
Spectroscopic Characterization
Key analytical data anticipated for structural confirmation include:
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¹H/¹³C NMR: Signals for the piperazine ring (δ 2.5–3.5 ppm for N-CH₂), aromatic protons (δ 6.8–7.4 ppm), and carbonyl groups (δ 160–180 ppm).
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IR Spectroscopy: Stretching vibrations for C=O (∼1700 cm⁻¹) and C-S (∼690 cm⁻¹) .
Physicochemical Properties
Predicted Physicochemical Parameters
Computational modeling based on structural analogues predicts:
| Property | Value | Method/Source |
|---|---|---|
| logP | ~4.2 | Calculated via ChemAxon |
| Water Solubility | Poor (<0.1 mg/mL) | PubChem ALogPS |
| Polar Surface Area | 78.9 Ų | SwissADME |
| Hydrogen Bonding | Acceptors: 6; Donors: 1 | PubChem |
The compound’s lipophilicity (logP ~4.2) suggests moderate membrane permeability, while its polar surface area may limit blood-brain barrier penetration .
Stability and Reactivity
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Photostability: The chlorophenyl and fluorophenyl groups may confer resistance to UV degradation.
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Hydrolytic Stability: Susceptible to base-catalyzed hydrolysis at the ester and amide bonds under extreme pH.
Applications and Future Directions
Therapeutic Areas
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Oncology: Potential kinase inhibition activity against proliferative pathways.
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Neurology: Piperazine derivatives are explored for antipsychotic and anxiolytic effects.
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Inflammation: Thieno-pyrimidine-diones may suppress cytokine signaling .
Research and Development Challenges
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Synthetic Complexity: Multi-step synthesis requires optimization for scalability.
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ADME/Toxicity Profiling: In vitro and in vivo studies are needed to assess pharmacokinetics and safety.
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